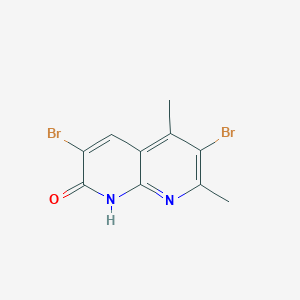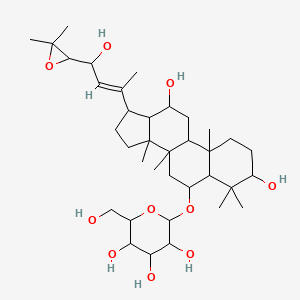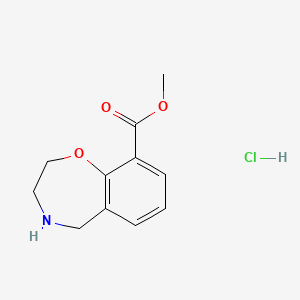
Propiophenone-D10
Overview
Description
Propiophenone-D10 is a deuterated derivative of propiophenone, an aryl ketone. It is a colorless, sweet-smelling liquid that is insoluble in water but miscible with organic solvents. The molecular formula of this compound is C9D10O, and it has a molecular weight of 144.24 g/mol . This compound is primarily used as an isotopically labeled research compound.
Preparation Methods
Propiophenone-D10 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst . Another method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . Industrial production often involves a vapor-phase cross-decarboxylation process where benzoic acid reacts with propionic acid over a catalyst .
Chemical Reactions Analysis
Propiophenone-D10 undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-phenylpropan-1-ol using reducing agents like sodium borohydride.
Substitution: Propiophenone can undergo halogenation reactions, where halogens replace hydrogen atoms on the aromatic ring.
Scientific Research Applications
Propiophenone-D10 is widely used in scientific research due to its isotopic labeling. It is used in:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In metabolic studies to trace the pathways of propiophenone derivatives.
Medicine: As an intermediate in the synthesis of pharmaceuticals such as phenmetrazine and propoxyphen.
Industry: In the production of perfumes and other aromatic compounds.
Mechanism of Action
The mechanism of action of Propiophenone-D10 is similar to that of its non-deuterated counterpart. It acts as an intermediate in various chemical reactions, facilitating the formation of other compounds. The deuterium atoms in this compound can affect the reaction kinetics, often leading to a kinetic isotope effect where the reaction rate is altered due to the presence of heavier isotopes.
Comparison with Similar Compounds
Propiophenone-D10 can be compared with other similar compounds such as:
Acetophenone: Another aryl ketone with a similar structure but with a methyl group instead of an ethyl group.
Butyrophenone: A related compound with a longer carbon chain.
Phenylacetone: Similar in structure but with a different functional group arrangement.
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and tracing experiments .
Properties
IUPAC Name |
2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-CFTAVCBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B1436139.png)
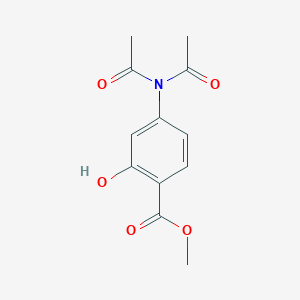
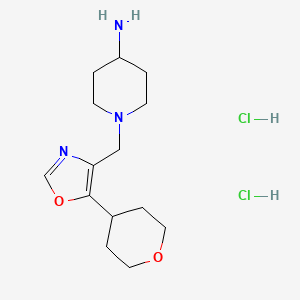

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
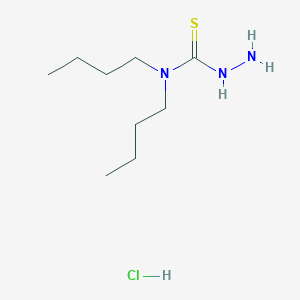
![methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1436149.png)
![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
